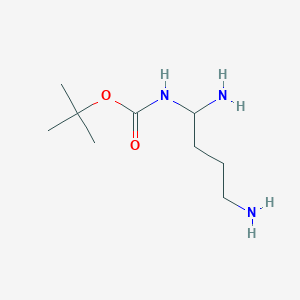
Tert-butyl (1,4-diaminobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1,4-diaminobutyl)carbamate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of carbamic acid where the hydrogen of the hydroxyl group is replaced by a tert-butyl group, and the hydrogen of the amino group is replaced by a 1,4-diaminobutyl group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,4-diaminobutyl)carbamate typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure the selective formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. The process involves continuous stirring and precise temperature control to maximize yield and purity. The reaction mixture is typically extracted with dichloromethane and washed with water to remove impurities before being dried and purified .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1,4-diaminobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Acidic Conditions: For deprotection, acids like trifluoroacetic acid (TFA) are commonly used.
Bases: For substitution reactions, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.
Solvents: Dichloromethane, methanol, and dimethyl sulfoxide (DMSO) are frequently used solvents.
Major Products:
Free Amines: Obtained after deprotection.
Schiff Bases: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
Chemistry: Tert-butyl (1,4-diaminobutyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective modification of molecules without interfering with other functional groups.
Biology: In biological research, this compound is used to synthesize peptides and proteins by protecting amine groups during the coupling reactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, where it serves as a building block for more complex structures .
Mechanism of Action
The primary mechanism by which tert-butyl (1,4-diaminobutyl)carbamate exerts its effects is through the protection of amine groups. The tert-butyl group shields the amine from unwanted reactions, allowing selective transformations to occur. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
- Tert-butyl (1,2-diaminoethyl)carbamate
- Tert-butyl (1,3-diaminopropyl)carbamate
- Tert-butyl (1,5-diaminopentyl)carbamate
Comparison: Tert-butyl (1,4-diaminobutyl)carbamate is unique due to its specific chain length and the positioning of the amine groups. This configuration provides distinct reactivity and stability compared to its analogs. For instance, tert-butyl (1,2-diaminoethyl)carbamate has a shorter chain, which can lead to different steric and electronic effects during reactions. Similarly, tert-butyl (1,5-diaminopentyl)carbamate, with a longer chain, may exhibit different solubility and reactivity profiles .
Properties
IUPAC Name |
tert-butyl N-(1,4-diaminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7(11)5-4-6-10/h7H,4-6,10-11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXKRFIFWCPTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B7910906.png)

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/structure/B7910920.png)
![(2'R,4aS,4bR,5aR,6aS,9aS,9bR,10R)-methyl 4a,6a-dimethyl-2,4'-dioxo-3,4,4a,4',5a,5',6,6a,8,9,9a,9b,10,11-tetradecahydro-2H,3'H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2'-furan]-10-carboxylate](/img/structure/B7910929.png)


![sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7910942.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7910950.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7910952.png)


![2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7910965.png)


